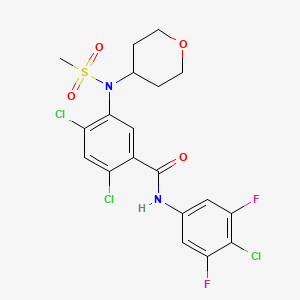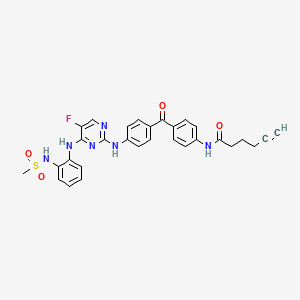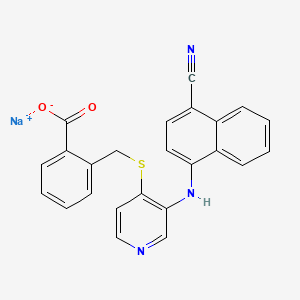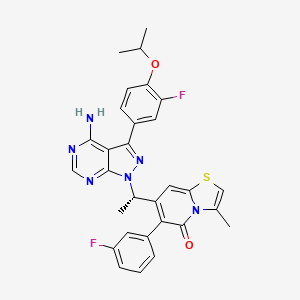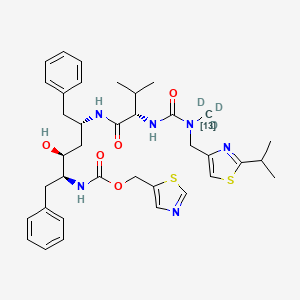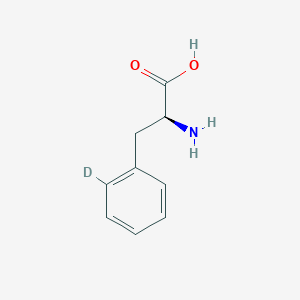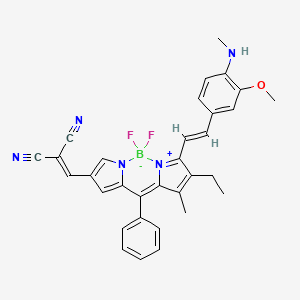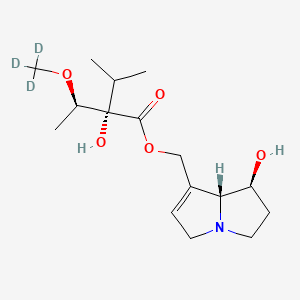
Alimemazine hemitartrate-d6 (L-Tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alimemazine hemitartrate-d6 (L-Tartrate) is a deuterated form of Alimemazine hemitartrate, a phenothiazine derivative. This compound is commonly used as an antipruritic agent, which means it helps to relieve itching. It is also known for its antihistamine properties, making it effective in treating allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) involves the deuteration of Alimemazine hemitartrate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of Alimemazine with deuterated reagents under controlled conditions to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of Alimemazine hemitartrate-d6 (L-Tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alimemazine hemitartrate-d6 (L-Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alimemazine hemitartrate-d6 (L-Tartrate) can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced amines .
Aplicaciones Científicas De Investigación
Alimemazine hemitartrate-d6 (L-Tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in studies involving histamine receptors and their antagonists.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and pruritus.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mecanismo De Acción
The mechanism of action of Alimemazine hemitartrate-d6 (L-Tartrate) involves its antagonistic effects on histamine receptors. By competing with histamine for binding at these receptors, it reduces the symptoms caused by histamine, such as itching and allergic reactions. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alimemazine hemitartrate-d6 (L-Tartrate) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. Its primary use as an antipruritic and antihistamine agent also distinguishes it from other phenothiazine derivatives that are primarily used as antipsychotics .
Propiedades
Fórmula molecular |
C22H28N2O6S |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3; |
Clave InChI |
ZEEPCWVFSHMOPI-DDFMCFHUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


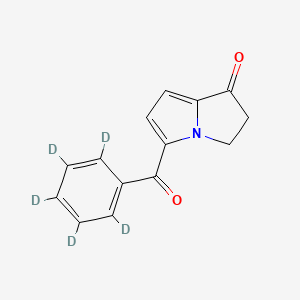
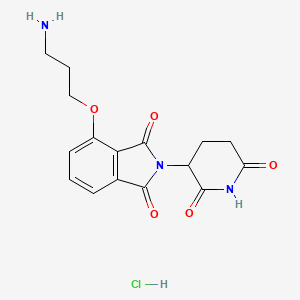
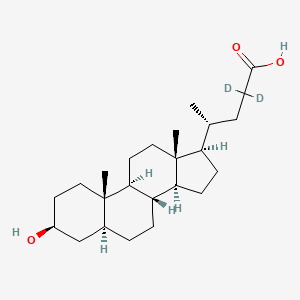

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
